2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid
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Overview
Description
2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid is an organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring and a nitrile group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylidene)acetonitrile typically involves the reaction of azetidin-3-one with appropriate reagents. One common method is the Horner–Wadsworth–Emmons reaction, which is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction is followed by an aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials such as benzylamine. The process involves a green oxidation reaction in a microchannel reactor, which is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group into other functional groups.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Azetidin-3-ylidene)acetonitrile has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting inflammatory pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the JAK1 and JAK2 enzymes, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylidene)acetonitrile hydrochloride: This compound is similar in structure but includes a hydrochloride group.
2-(3-Azetidinylidene)acetonitrile: Another similar compound with slight variations in its structure.
Uniqueness
2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid stands out due to its unique combination of an azetidine ring and a nitrile group, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-(azetidin-3-ylidene)acetonitrile;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQKKVBJZJLIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(=CC#N)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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